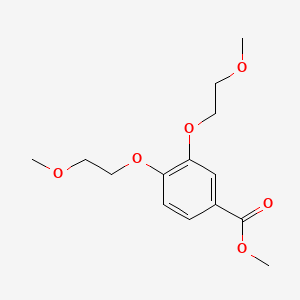

Methyl 3,4-bis(2-methoxyethoxy)benzoate

描述

Methyl 3,4-bis(2-methoxyethoxy)benzoate (CAS: 179688-14-3) is an ester derivative of benzoic acid featuring two 2-methoxyethoxy substituents at the 3- and 4-positions of the aromatic ring. Its molecular formula is C₁₄H₂₀O₆, with a molecular weight of 296.31 g/mol . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis, notably in the production of tyrosine kinase inhibitors like erlotinib . Its structure imparts solubility in polar organic solvents due to the ether linkages, making it advantageous in multi-step synthetic processes.

准备方法

Synthetic Routes and Reaction Conditions

Methyl 3,4-bis(2-methoxyethoxy)benzoate can be synthesized through the esterification of 3,4-bis(2-methoxyethoxy)benzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants under anhydrous conditions to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of solid acid catalysts can also be employed to facilitate the esterification process, allowing for easier separation and purification of the final product .

化学反应分析

Types of Reactions

Methyl 3,4-bis(2-methoxyethoxy)benzoate undergoes various chemical reactions, including:

Oxidation: The methoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

Oxidation: Formation of 3,4-bis(2-methoxyethoxy)benzoic acid.

Reduction: Formation of 3,4-bis(2-methoxyethoxy)benzyl alcohol.

Substitution: Formation of nitro or halogenated derivatives of this compound.

科学研究应用

Methyl 3,4-bis(2-methoxyethoxy)benzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters.

作用机制

The mechanism of action of methyl 3,4-bis(2-methoxyethoxy)benzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with biological targets such as enzymes or receptors. The methoxyethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .

相似化合物的比较

Comparison with Structurally Similar Compounds

Ethyl 3,4-Bis(2-Methoxyethoxy)Benzoate (EBMB)

- CAS : 183322-16-9

- Molecular Formula : C₁₅H₂₂O₆

- Molecular Weight : 298.33 g/mol

- Key Differences: Ester Group: Ethyl ester (vs. methyl in the target compound), leading to a marginal increase in molecular weight (~2 g/mol). Applications: Similar role as a synthetic intermediate for erlotinib and related quinazolinone derivatives . Reactivity: The ethyl group may slightly alter reaction kinetics in ester hydrolysis or transesterification due to steric effects. Safety: Classified with hazard statement H302 (harmful if swallowed) .

Methyl 3,4-Dimethoxybenzoate

- CAS : Varies (e.g., 3943-74-6 for methyl vanillate)

- Molecular Formula : C₁₀H₁₂O₄

- Solubility: Lower solubility in polar solvents compared to the target compound due to fewer oxygen atoms. Applications: Used in flavoring agents (e.g., vanillic acid derivatives) rather than pharmaceutical synthesis .

Ethyl 2-Methoxybenzoate

- CAS : 7335-26-4

- Molecular Formula : C₁₀H₁₂O₃

- Key Differences :

- Substituent Position : Single methoxy group at the 2-position, leading to distinct electronic and steric effects.

- Physicochemical Properties : Lower boiling point and molecular weight (180.20 g/mol) due to simpler structure .

- Applications : Primarily in fragrances and food additives rather than drug intermediates.

Structural and Functional Group Analysis

| Compound | Substituents | Ester Group | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| Methyl 3,4-bis(2-methoxyethoxy)benzoate | 3,4-bis(2-methoxyethoxy) | Methyl | 296.31 | Pharmaceutical synthesis |

| Ethyl 3,4-bis(2-methoxyethoxy)benzoate | 3,4-bis(2-methoxyethoxy) | Ethyl | 298.33 | Pharmaceutical synthesis |

| Methyl 3,4-dimethoxybenzoate | 3,4-dimethoxy | Methyl | ~196 | Flavors, fragrances |

| Ethyl 2-methoxybenzoate | 2-methoxy | Ethyl | 180.20 | Food additives |

生物活性

Methyl 3,4-bis(2-methoxyethoxy)benzoate is an organic compound with the molecular formula . It is a derivative of benzoic acid featuring methoxyethoxy substituents on the aromatic ring. This compound's unique structure endows it with potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

This compound contains both ester and ether functional groups, which contribute to its reactivity and biological interactions. The ester moiety can undergo hydrolysis to release benzoic acid, a known bioactive compound that interacts with various biological targets, including enzymes and receptors. The methoxyethoxy groups enhance the compound's solubility and bioavailability, facilitating its distribution within biological systems.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various pathogens. The benzoic acid derivative released upon hydrolysis could be responsible for this effect, as benzoic acid is known for its antimicrobial properties.

- Anti-inflammatory Effects : The compound has been investigated for its potential anti-inflammatory effects. Compounds with similar structures often modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Drug Delivery Systems : Due to its ester functionality, this compound is being explored as a candidate for drug delivery systems. Its ability to form stable esters may enhance the delivery of therapeutic agents.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

-

Antimicrobial Activity :

- A study demonstrated that derivatives of benzoic acid exhibit significant activity against Gram-positive and Gram-negative bacteria. This compound was included in a screening process that identified potential antimicrobial agents against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .

-

Anti-inflammatory Research :

- Research focusing on compounds with similar structures revealed that they could inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may have similar effects, warranting further investigation into its anti-inflammatory mechanisms.

- Drug Delivery Applications :

Data Summary

The following table summarizes key properties and findings related to this compound:

| Property/Activity | Description/Findings |

|---|---|

| Molecular Formula | |

| Potential Activities | Antimicrobial, anti-inflammatory |

| Mechanism of Action | Hydrolysis to benzoic acid; interaction with enzymes |

| Research Applications | Drug delivery systems; synthesis intermediates |

| Notable Studies | Activity against MRSA; cytokine inhibition |

常见问题

Basic Questions

Q. What are the key synthetic routes for Methyl 3,4-bis(2-methoxyethoxy)benzoate?

The compound is synthesized via alkylation of ethyl 3,4-dihydroxybenzoate with 2-chloroethyl methyl ether in the presence of a base (e.g., K₂CO₃) and a solvent like N,N-dimethylformamide (DMF). Subsequent steps include nitration with HNO₃/H₂SO₄ and reduction to intermediates for drug candidates like erlotinib. Critical parameters include reaction temperature (40–120°C for alkylation) and molar ratios of reagents (e.g., 3:1 molar ratio of 2-chloroethyl methyl ether to starting material) .

Q. How is this compound characterized for structural confirmation?

Characterization relies on:

- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and esterification.

- Chromatography : HPLC for purity assessment (>95% in optimized syntheses) and LCMS for molecular weight verification.

- Elemental analysis : To validate empirical formulas (e.g., C₁₅H₂₂O₆) .

Q. What are the critical physical properties of this compound?

Key properties include:

- Melting point : 55–58°C.

- Boiling point : 401.7°C at 760 mmHg.

- Density : 1.102 g/cm³. These data inform solvent selection (e.g., polar aprotic solvents for reactions) and storage conditions (sealed, room temperature) .

Advanced Research Questions

Q. How do solvent and catalyst choices impact the yield of this compound?

- Solvent effects : DMF enhances reaction homogeneity and nucleophilicity in alkylation steps, while acetic acid aids in nitro-group introduction during nitration.

- Catalysts : Tetrabutylammonium iodide (TBAI) accelerates alkylation via phase-transfer mechanisms, improving yields to ~95% under reflux conditions. In contrast, non-optimized conditions (e.g., acetone without TBAI) may reduce yields .

Q. What strategies reconcile contradictory yield data across synthesis protocols?

Discrepancies (e.g., 44% overall yield in multi-step routes vs. 95% in single-step alkylation) arise from:

- Purification losses : Multi-step syntheses accumulate losses during isolations (e.g., recrystallization, column chromatography).

- Reaction scale : Bench-scale syntheses (e.g., 7.14 moles in 20 L reactors) often report higher yields than smaller-scale trials due to optimized mixing and temperature control .

Q. How do methoxyethoxy substituents influence reactivity in downstream applications?

The electron-donating methoxyethoxy groups:

- Enhance solubility : Facilitate reactions in polar solvents (e.g., ethanol, DMF).

- Direct electrophilic substitution : Nitration occurs preferentially at the 2-position due to steric and electronic effects, critical for intermediates in quinazolinone synthesis (e.g., erlotinib precursors) .

Q. What advanced analytical methods validate decomposition pathways under thermal stress?

- TGA/DSC : Track thermal stability and decomposition thresholds (e.g., flash point at 175.5°C).

- HRMS and GC-MS : Identify degradation products like benzoic acid derivatives or ether cleavage fragments .

Q. Methodological Recommendations

属性

IUPAC Name |

methyl 3,4-bis(2-methoxyethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O6/c1-16-6-8-19-12-5-4-11(14(15)18-3)10-13(12)20-9-7-17-2/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPDZRYXZKVCFNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C(=O)OC)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50668230 | |

| Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179688-14-3 | |

| Record name | Methyl 3,4-bis(2-methoxyethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50668230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。